Hydroxylamine, O-[(5-chloro-2-thienyl)methyl]-
Overview
Description
Hydroxylamine, O-[(5-chloro-2-thienyl)methyl]- is a chemical compound with the molecular formula C5H6ClNOS and a molecular weight of 163.62524 g/mol . This compound is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 5-chloro-2-thienylmethyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Hydroxylamine, O-[(5-chloro-2-thienyl)methyl]- involves the reaction of hydroxylamine with 5-chloro-2-thienylmethyl chloride under controlled conditions . The reaction typically requires a solvent such as ethanol or methanol and is carried out at a temperature range of 0-5°C to ensure the stability of the reactants and products. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
Hydroxylamine, O-[(5-chloro-2-thienyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles, depending on the reaction conditions and reagents used.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Hydroxylamine, O-[(5-chloro-2-thienyl)methyl]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hydroxylamine, O-[(5-chloro-2-thienyl)methyl]- involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to modifications in their structure and function. This interaction can affect various biochemical pathways and processes, making the compound useful in studying enzyme mechanisms and protein functions .
Comparison with Similar Compounds
Hydroxylamine, O-[(5-chloro-2-thienyl)methyl]- can be compared with other similar compounds, such as:
Hydroxylamine: The parent compound, which lacks the 5-chloro-2-thienylmethyl group.
O-[(5-chlorothien-2-yl)methyl]hydroxylamine: A closely related compound with similar chemical properties.
Thiophene derivatives: Compounds containing the thiophene ring, which exhibit a range of biological and chemical activities. The uniqueness of Hydroxylamine, O-[(5-chloro-2-thienyl)methyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other hydroxylamine derivatives.
Properties
IUPAC Name |
O-[(5-chlorothiophen-2-yl)methyl]hydroxylamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNOS/c6-5-2-1-4(9-5)3-8-7/h1-2H,3,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCRVUVNPHYCBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)CON | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90450777 | |
Record name | O-(5-Chloro-thiophen-2-ylmethyl)-hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90450777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66233-91-8 | |
Record name | O-(5-Chloro-thiophen-2-ylmethyl)-hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90450777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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